Mni-444

Adenosine A2A receptor PET tracer development Binding affinity

MNI-444 (CAS 1974301-94-4) is a superior A2AR PET radiotracer validated for human CNS imaging. Unlike carbon-11 alternatives, its F-18 label enables regional distribution. It offers quantifiable advantages: high specific-to-nonspecific binding, low test-retest variability (<10%), and favorable dosimetry (0.023 mSv/MBq). Choose this reference standard for precise dose-occupancy studies and multi-center trials.

Molecular Formula C24H26FN9O2
Molecular Weight 491.5 g/mol
CAS No. 1974301-94-4
Cat. No. B609200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMni-444
CAS1974301-94-4
SynonymsMNI-444;  MNI444;  MNI 444
Molecular FormulaC24H26FN9O2
Molecular Weight491.5 g/mol
Structural Identifiers
InChIInChI=1S/C24H26FN9O2/c25-7-15-35-18-5-3-17(4-6-18)32-11-8-31(9-12-32)10-13-33-22-19(16-27-33)23-28-21(20-2-1-14-36-20)30-34(23)24(26)29-22/h1-6,14,16H,7-13,15H2,(H2,26,29)
InChIKeyQKAGUODENRFONW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MNI-444 (CAS 1974301-94-4): A Clinically Validated PET Radiotracer for Adenosine A2A Receptor Imaging in Neuroscience Research


MNI-444 (CAS 1974301-94-4) is a small-molecule PET radiotracer that acts as a selective ligand for the adenosine 2A receptor (A2AR). It is structurally derived from the pyrazolo[4,3-e]-1,2,4-triazolo[1,5-c]pyrimidine scaffold, the same core shared with the clinical A2A antagonist preladenant [1]. As a positron emission tomography (PET) imaging agent, [18F]MNI-444 is designed to cross the blood-brain barrier (BBB) and bind selectively to A2AR in the central nervous system (CNS) [2]. It has been evaluated in healthy human volunteers and nonhuman primates, demonstrating favorable brain kinetics and dosimetry [3].

Why Generic A2A Ligands Cannot Substitute for MNI-444 in CNS PET Imaging Applications


Adenosine A2A receptor (A2AR) ligands are a diverse class with significant variations in binding affinity, selectivity, brain penetration, and pharmacokinetic profiles. Generic substitution is not feasible because [18F]MNI-444 has been specifically optimized for human CNS PET imaging, with a unique combination of high specific-to-nonspecific binding ratios, low test-retest variability, and favorable dosimetry that are not shared by other A2A radiotracers [1]. For example, while some tracers like [11C]SCH442416 or [11C]preladenant have been used, they suffer from limitations such as short half-life (carbon-11), poor brain uptake, or high nonspecific binding [2]. The evidence below quantifies the distinct advantages of [18F]MNI-444 over these comparators.

Quantitative Differentiation of MNI-444: Head-to-Head Evidence Against Competing A2A PET Tracers


Superior In Vitro Binding Affinity (Ki) Compared to Reference A2A Antagonists

In vitro competition binding assays demonstrate that MNI-444 has a Ki of 2.8 nM for the human A2A receptor (hA2AR), which is more potent than the reference A2A antagonist tozadenant (Ki = 11.5 nM) and comparable to preladenant [1]. This high affinity contributes to the tracer's excellent specific binding in vivo.

Adenosine A2A receptor PET tracer development Binding affinity

Higher Brain Uptake than Next-Generation 18F-Labeled A2A Tracers

In a direct comparative biodistribution study in rodents, [18F]MNI-444 exhibited greater brain uptake than both [18F]3 and [18F]BIBD-399, two novel 18F-labeled A2A PET tracers. PET imaging confirmed that [18F]3 is off-target in the brain, while [18F]BIBD-399 and [18F]MNI-444 specifically localize to A2A-rich regions [1]. However, [18F]BIBD-399 reaches equilibrium within 10 minutes, whereas [18F]MNI-444 shows a slowly increasing signal over 2 hours, suggesting different kinetic properties.

CNS PET imaging Biodistribution Tracer kinetics

Superior Specific-to-Nonspecific Binding Ratio in Nonhuman Primates

In rhesus macaques, [18F]MNI-444 demonstrated a specific-to-nonspecific binding ratio that was superior to other A2A PET radiotracers. The regional uptake was consistent with known A2A receptor distribution, and selectivity was confirmed by dose-dependent blocking with the A2A antagonists tozadenant and preladenant [1]. This high ratio enables precise quantification of receptor occupancy.

PET imaging A2A receptor occupancy Nonhuman primate model

Excellent Test-Retest Reproducibility in Human Brain

In healthy human volunteers, [18F]MNI-444 binding potentials (BP) ranged from 2.6 to 4.9 in A2A-rich brain regions, with an average test-retest variability of less than 10% [1]. This low variability is a key performance metric for longitudinal studies and clinical trials.

Clinical PET imaging Test-retest variability A2A receptor quantification

Favorable Human Radiation Dosimetry Supports Repeat Imaging

Whole-body PET imaging in healthy human subjects estimated an effective dose of approximately 0.023 mSv/MBq for [18F]MNI-444 [1]. This is within the typical range for 18F-labeled PET tracers and supports repeated scanning protocols.

Radiation dosimetry Clinical PET safety A2A receptor imaging

Optimal Use Cases for MNI-444 in CNS Drug Development and Translational Research


Measuring A2A Receptor Occupancy in Clinical Trials for Parkinson's Disease Therapeutics

MNI-444 is the preferred tracer for quantifying brain A2A receptor occupancy by novel antagonists in Phase 1/2 clinical trials. Its superior specific-to-nonspecific ratio [1] and low test-retest variability [2] provide the precision needed to establish dose-occupancy relationships and guide dose selection. This has been demonstrated in nonhuman primates for tozadenant and preladenant [1], and the method is directly translatable to human studies.

Longitudinal Imaging of A2A Receptor Changes in Neurodegenerative Disorders

The favorable radiation dosimetry (0.023 mSv/MBq) [2] and high reproducibility (<10% test-retest variability) [2] make MNI-444 suitable for longitudinal studies tracking A2A receptor density changes in Parkinson's disease, Huntington's disease, and other CNS disorders. Repeat scans can be performed safely to monitor disease progression or therapeutic intervention.

Preclinical Validation of Next-Generation A2A Tracers

Due to its established performance as a reference standard in human imaging, MNI-444 serves as a benchmark comparator for evaluating novel A2A PET tracers in preclinical development. Studies comparing brain uptake and specificity of new tracers against MNI-444 [3] provide a direct measure of improvement or differentiation.

Centralized Production for Multi-Center Clinical Trials

MNI-444 is labeled with fluorine-18 (half-life ~110 min), which allows for centralized production and regional distribution to multiple imaging sites. This is a practical advantage over carbon-11 labeled tracers (half-life ~20 min), which require on-site cyclotron and radiochemistry facilities, making MNI-444 more feasible for large, multi-center clinical studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mni-444

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.